2-[1-(4-chloro-3-methylphenoxy)ethyl]-5-methyl-1H-benzimidazole
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Overview
Description
2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated phenoxy group, a methyl group, and a benzodiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with other reagents under controlled conditions to form the final compound. Common reagents used in the synthesis include ethyl chloroacetate, hydrazine hydrate, and various aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives .
Scientific Research Applications
2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anthelmintic properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the production of various chemical products, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
Uniqueness
Its chlorinated phenoxy group and benzodiazole ring structure contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H17ClN2O |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[1-(4-chloro-3-methylphenoxy)ethyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2O/c1-10-4-7-15-16(8-10)20-17(19-15)12(3)21-13-5-6-14(18)11(2)9-13/h4-9,12H,1-3H3,(H,19,20) |
InChI Key |
XMUHNJIVHDANLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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